molecular formula C25H27N5O2 B12182758 [1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B12182758
M. Wt: 429.5 g/mol
InChI Key: LMUCHQDXRIBGSG-UHFFFAOYSA-N
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Description

The compound [1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrole and triazolopyridine rings, followed by their coupling through a piperidine linker. Common reagents used in these reactions include methoxybenzene , dimethylpyrrole , and triazolopyridine derivatives. The reaction conditions often require catalysts such as palladium or copper and are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to optimize the production process. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be essential for monitoring the reaction progress and ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives , while reduction of the pyrrole ring can produce dihydropyrrole derivatives .

Scientific Research Applications

[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone: has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors , modulating their activity and affecting various biochemical pathways . For example, it may inhibit enzyme activity by binding to the active site , preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C25H27N5O2

Molecular Weight

429.5 g/mol

IUPAC Name

[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C25H27N5O2/c1-17-15-22(18(2)30(17)20-9-11-21(32-3)12-10-20)25(31)28-13-6-7-19(16-28)24-27-26-23-8-4-5-14-29(23)24/h4-5,8-12,14-15,19H,6-7,13,16H2,1-3H3

InChI Key

LMUCHQDXRIBGSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=O)N3CCCC(C3)C4=NN=C5N4C=CC=C5

Origin of Product

United States

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